

Application Notes: 5-bromo-3-nitro-1H-pyrazole as a Strategic Pharmaceutical Intermediate

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Compound of Interest

Compound Name: **5-bromo-3-nitro-1H-pyrazole**

Cat. No.: **B11906506**

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These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of **5-bromo-3-nitro-1H-pyrazole**. This document delves into the compound's core reactivity, provides detailed, field-tested protocols for its application in key synthetic transformations, and outlines essential safety and handling procedures.

Introduction: The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anti-cancer agents.^{[1][2][3]} **5-bromo-3-nitro-1H-pyrazole** emerges as a particularly valuable building block due to its pre-installed functional handles, which allow for controlled, sequential diversification. The bromine atom serves as a versatile anchor for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions, while the nitro group acts as a powerful electron-withdrawing group that modulates the ring's reactivity and can be readily converted into an amino group for further derivatization.

These notes are designed to move beyond simple procedural lists, explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods effectively.

Physicochemical and Safety Data

Properly understanding a reagent's properties is critical for its effective and safe use.

Property	Value	Source
Chemical Formula	C ₃ H ₂ BrN ₃ O ₂	[4]
Molecular Weight	191.97 g/mol	[4][5]
CAS Number	1208314-00-4	[4]
Appearance	Solid (Typical)	N/A
Purity	Typically >95%	[4][6]

Hazard Summary: This compound is harmful if swallowed and causes skin and serious eye irritation.[7][8] It may also cause respiratory irritation.[7] Adherence to strict safety protocols is mandatory.

Core Reactivity and Synthetic Strategy

The utility of **5-bromo-3-nitro-1H-pyrazole** stems from the orthogonal reactivity of its two key functional groups.

- The 5-Bromo Position: The C-Br bond is the primary site for synthetic elaboration. It is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. This allows for the direct and efficient installation of a wide array of aryl, heteroaryl, vinyl, or alkynyl substituents, which is fundamental for exploring structure-activity relationships (SAR) in drug discovery.
- The 3-Nitro Position: The nitro group is a strong deactivating group, influencing the regioselectivity of certain reactions. More importantly, it serves as a synthetic precursor to an amino group. Reduction of the nitro moiety (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite) unmasks a nucleophilic amine, opening a new axis for diversification through amide bond formation, reductive amination, or sulfonylation.

This dual functionality allows for a logical and efficient synthetic workflow: (1) C-C bond formation at the C5 position, followed by (2) reduction and derivatization at the C3 position.



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Caption: A strategic workflow for drug discovery using the title compound.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for forming $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds, valued for its mild conditions and high functional group tolerance.[9][10] This protocol provides a robust starting point for coupling **5-bromo-3-nitro-1H-pyrazole** with various aryl and heteroaryl boronic acids.

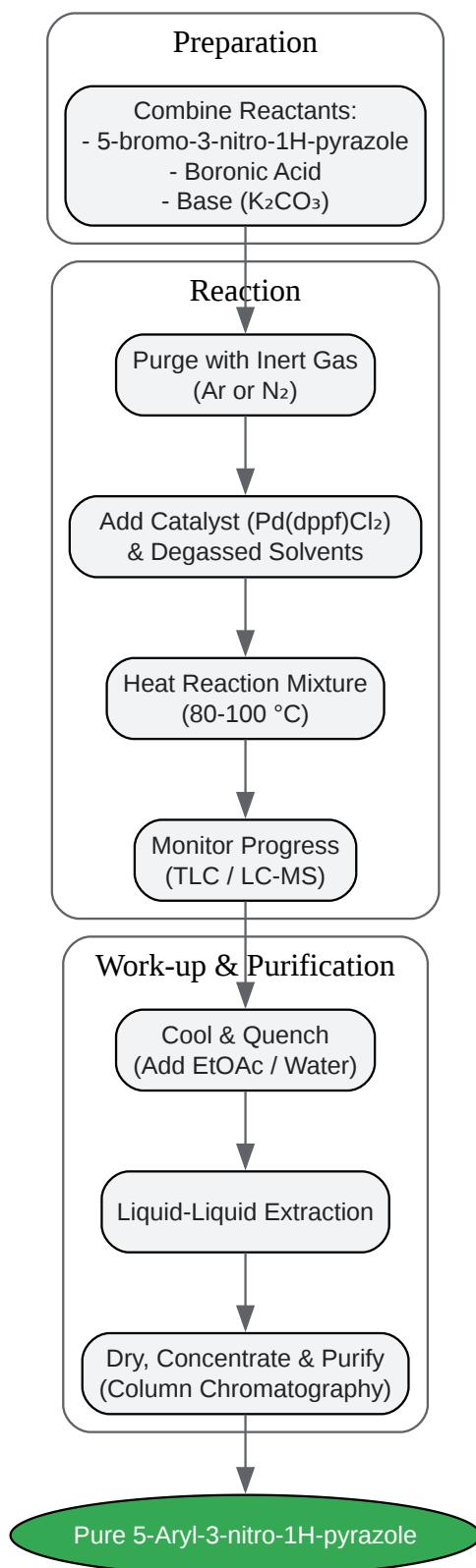
Causality Behind Component Selection:

- Palladium Catalyst (e.g., $\text{Pd}(\text{dppf})\text{Cl}_2$): The choice of catalyst is crucial.[11] $\text{Pd}(\text{dppf})\text{Cl}_2$ is an excellent, air-stable precatalyst. The dppf ligand is bulky and electron-rich, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination step of the catalytic cycle.[9]
- Base (e.g., K_2CO_3 , Cs_2CO_3): A base is required to activate the boronic acid, forming a more nucleophilic boronate species that can readily transmetalate to the palladium center.[10] Carbonates are often effective and are compatible with many functional groups.
- Solvent System (e.g., Dioxane/Water): A polar, aprotic solvent like dioxane is excellent for dissolving the organic reagents. The addition of water is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[9]

Step-by-Step Protocol:

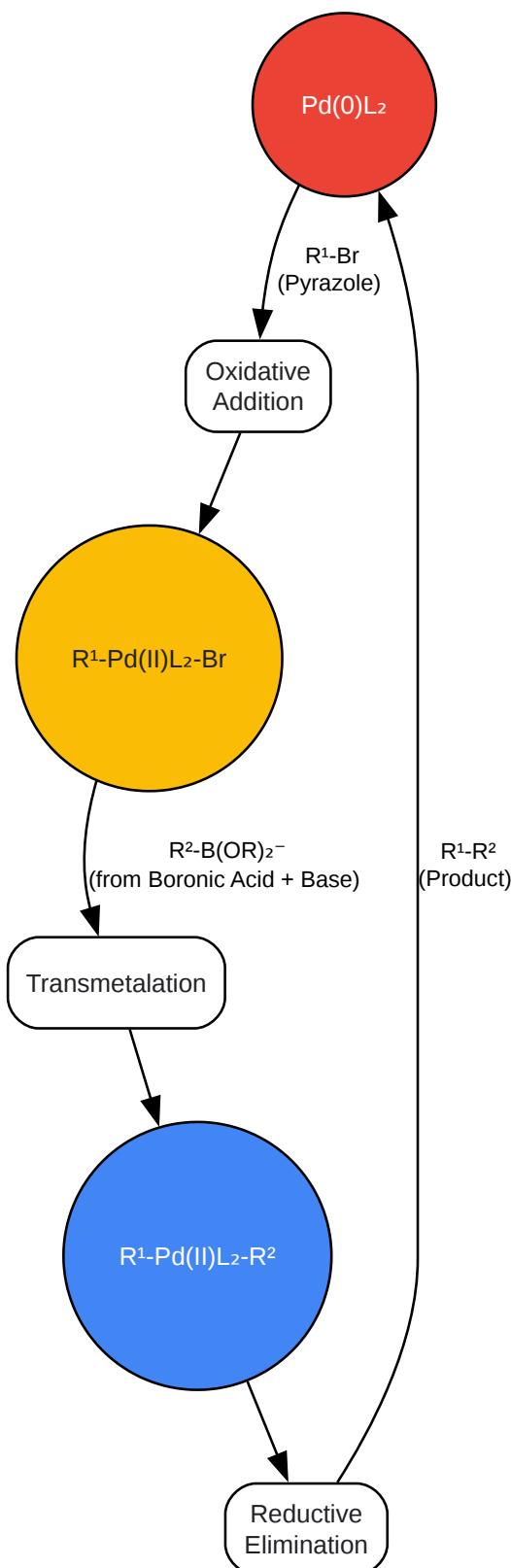
- Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add **5-bromo-3-nitro-1H-pyrazole** (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and potassium carbonate (K_2CO_3 , 2.0–3.0 equiv.).

- **Inert Atmosphere:** Seal the vial with a septum and purge with a stream of an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical as oxygen can oxidize the active Pd(0) catalyst.
- **Catalyst and Solvent Addition:** Under the inert atmosphere, add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 0.03–0.05 equiv.). Subsequently, add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The reaction concentration is typically set between 0.1 M and 0.5 M with respect to the limiting reagent.
- **Reaction Execution:** Place the sealed vial in a preheated oil bath or heating block (typically 80–100 °C).
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 2–16 hours).
- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.^[12] Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 5-aryl-3-nitro-1H-pyrazole.^[12]

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Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling Protocol

Working with **5-bromo-3-nitro-1H-pyrazole** requires adherence to standard laboratory safety practices for handling hazardous chemical solids.[13][14]

- Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[14] A face shield is recommended when handling larger quantities.[14]
- Engineering Controls: Handle this compound exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure adequate ventilation.[13]
- Handling: Avoid formation of dust and aerosols.[14] Do not eat, drink, or smoke in the laboratory.[13] Wash hands thoroughly after handling.[7]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[13][14]
- First Aid Measures:
 - Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][13]
 - Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, get medical advice.[7][13]
 - Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[7][13]
 - Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[13]
- Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

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